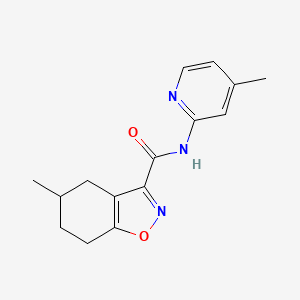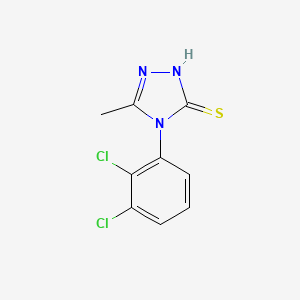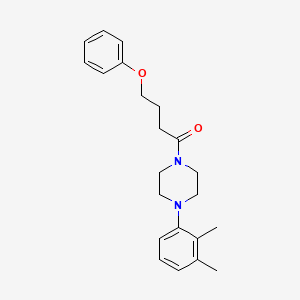
N-(2-ethyl-6-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related triazole compounds typically involves multiple steps, starting from basic aromatic amines or anilines. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was achieved through a five-step process using 4-chlorobenzenamine as the starting material, showcasing the complex nature of synthesizing specific triazole derivatives (Kan, 2015).
Molecular Structure Analysis
The molecular structure of triazole compounds is often elucidated through spectroscopic methods such as NMR, IR, MS, and X-ray diffraction crystallography. These analyses reveal the compound's conformation and intermolecular interactions, such as hydrogen bonding, which stabilizes the molecule's structure (Shen et al., 2013).
Chemical Reactions and Properties
Triazole compounds undergo various chemical reactions, reflecting their reactivity and functional group transformations. The detailed mechanism of these reactions often involves interaction between nitrogen atoms and other reactive species, leading to the formation of complex structures with significant biological activity (L'abbé et al., 2010).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and potential applications. These properties are typically determined through empirical testing and contribute to the compound's material characterization (Dong & Quan, 2000).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles or nucleophiles, and photostability, are essential for predicting the compound's behavior in chemical reactions and its stability under various conditions. These characteristics are determined based on the compound's functional groups and molecular structure, influencing its application in different chemical and pharmaceutical domains (Chen et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Research on triazole derivatives, including those structurally similar to the compound of interest, has led to the development of novel compounds with potential antimicrobial activities. The synthesis techniques often involve multistep reactions, highlighting the complexity and versatility of triazole chemistry (Fandaklı et al., 2012).
- Another study delves into the antimicrobial and anti-5-lipoxygenase agents' potential of novel pyrazolopyrimidines derivatives, showcasing the breadth of biological activities that these compounds can exhibit (Rahmouni et al., 2016).
- The crystal structure analysis of related triazole compounds reveals intricate details about their molecular geometry and hydrogen bonding patterns, offering insights into how these properties might influence their biological activities (Dolzhenko et al., 2010).
Biological Activities and Applications
- Triazole and triazolopyrimidine derivatives have been synthesized and evaluated for their potential anti-inflammatory and antimicrobial activities, with some compounds showing significant activity in preclinical models. This highlights their potential application in developing new therapeutic agents (Tozkoparan et al., 2000).
- The synthesis of triazole analogs has also led to compounds with potential anticancer activities, further expanding the scope of scientific research applications for these chemical entities (Lu et al., 2017).
Propiedades
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-5-methyl-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-4-15-10-8-9-13(2)17(15)20-19(24)18-14(3)23(22-21-18)16-11-6-5-7-12-16/h5-12H,4H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAFKYQYNUSYFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2,4-dichlorophenoxy)-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide](/img/structure/B4617836.png)


![4-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}thio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B4617858.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4617868.png)
![3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4617875.png)
![N-[3-(N-{[2-(4-ethoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4617878.png)

![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B4617897.png)
![methyl 3-bromo-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4617904.png)

![N-[1-(4-isopropylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4617910.png)
![6-[({3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4617923.png)
![N-[4-oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide](/img/structure/B4617925.png)